Calpain Inhibitor II, ALLM
Calpain Inhibitor II, ALLM
Calpain Inhibitor II, ALLM is a very potent inhibitor of cathepsin L (Ki = 0.6 nM) and the strongest inhibitor of cathepsin B (Ki = 100 nM) amongst the peptide aldehydes. It also inhibits processing of malaria aspartic hemoglobinases plasmepsins I and II in vitro.
Brand Name:
Vulcanchem
CAS No.:
136632-32-1
VCID:
VC0005785
InChI:
InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C
Molecular Formula:
C₁₉H₃₅N₃O₄S
Molecular Weight:
401.6 g/mol
Calpain Inhibitor II, ALLM
CAS No.: 136632-32-1
Inhibitors
VCID: VC0005785
Molecular Formula: C₁₉H₃₅N₃O₄S
Molecular Weight: 401.6 g/mol
CAS No. | 136632-32-1 |
---|---|
Product Name | Calpain Inhibitor II, ALLM |
Molecular Formula | C₁₉H₃₅N₃O₄S |
Molecular Weight | 401.6 g/mol |
IUPAC Name | (2S)-2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide |
Standard InChI | InChI=1S/C19H35N3O4S/c1-12(2)9-16(20-14(5)24)19(26)22-17(10-13(3)4)18(25)21-15(11-23)7-8-27-6/h11-13,15-17H,7-10H2,1-6H3,(H,20,24)(H,21,25)(H,22,26)/t15?,16-,17?/m0/s1 |
Standard InChIKey | RJWLAIMXRBDUMH-UHFFFAOYSA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCSC)C=O)NC(=O)C |
Appearance | white powder |
Description | Calpain Inhibitor II, ALLM is a very potent inhibitor of cathepsin L (Ki = 0.6 nM) and the strongest inhibitor of cathepsin B (Ki = 100 nM) amongst the peptide aldehydes. It also inhibits processing of malaria aspartic hemoglobinases plasmepsins I and II in vitro. |
Sequence | LLM |
Synonyms | Calpain Inhibitor II; N-Acetyl-L-leucyl-L-leucyl-L-methioninal; 2-acetamido-4-methyl-N-[4-methyl-1-[(4-methylsulfanyl-1-oxobutan-2-yl)amino]-1-oxopentan-2-yl]pentanamide |
Reference | 1. J Biol Chem. 1997 Jun 6;272(23):14961-8. Biosynthesis and maturation of the malaria aspartic hemoglobinases plasmepsins I and II. Francis SE(1), Banerjee R, Goldberg DE. Author information: (1)Howard Hughes Medical Institute, Department of Molecular Microbiology, Washington University School of Medicine, St. Louis, Missouri 63110, USA. During the intraerythrocytic stage of infection, the malaria parasite Plasmodium falciparum digests most of the host cell hemoglobin. Hemoglobin degradation occurs in the acidic digestive vacuole and is essential for the survival of the parasite. Two aspartic proteases, plasmepsins I and II, have been isolated from the vacuole and shown to make the initial cleavages in the hemoglobin molecule. We have studied the biosynthesis of these two enzymes. Plasmepsin I is synthesized and processed to the mature form soon after the parasite invades the red blood cell, while plasmepsin II synthesis is delayed until later in development. Otherwise, biosynthesis of the plasmepsins is identical. The proplasmepsins are type II integral membrane proteins that are transported through the secretory pathway before cleavage to the soluble form. They are not glycosylated in vivo, despite the presence of several potential glycosylation sites. Proplasmepsin maturation appears to require acidic conditions and is reversibly inhibited by the tripeptide aldehydes N-acetyl-L-leucyl-L-leucyl-norleucinal and N-acetyl-L-leucyl-L-leucyl-methional. These compounds are known to inhibit cysteine proteases and the chymotryptic activity of proteasomes but not aspartic proteases. However, proplasmepsin processing is not blocked by other cysteine protease inhibitors, nor by the proteasome inhibitor lactacystin. Processing is also not blocked by aspartic protease inhibitors. This inhibitor profile suggests that unlike most other aspartic proteases, proplasmepsin maturation may not be autocatalytic in vivo, but instead could require the action of an unusual processing enzyme. Compounds that block processing are expected to be potent antimalarials. |
PubChem Compound | 16218939 |
Last Modified | Nov 11 2021 |
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